N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials often include 3-chloroaniline, 7-methyl-1,8-naphthyridine, and pyrrolidine. The key steps may involve:
Nucleophilic substitution: Reacting 3-chloroaniline with 7-methyl-1,8-naphthyridine under basic conditions.
Amidation: Coupling the resulting intermediate with pyrrolidine in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the naphthyridine ring.
Reduction: Reduction reactions could target the nitro group if present in derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new naphthyridine derivatives with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
The compound could be investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholin-1-yl)methanone
- (4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine may exhibit unique biological activities due to the presence of the pyrrolidine moiety, which can influence its binding affinity and selectivity towards specific molecular targets.
Properties
IUPAC Name |
[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O/c1-13-7-8-16-18(24-15-6-4-5-14(21)11-15)17(12-22-19(16)23-13)20(26)25-9-2-3-10-25/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXPLWNCYVOJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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